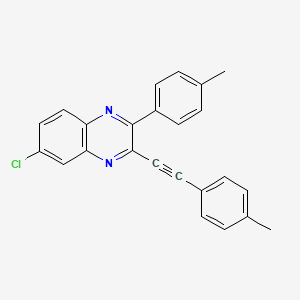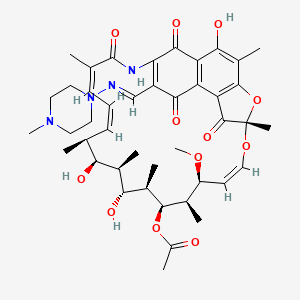
Rifampin quinone (50 MG)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifampin quinone is a derivative of rifampin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. Rifampin quinone is formed through the oxidation of rifampin and retains some of its parent compound’s antibacterial properties. This compound is of interest due to its potential enhanced efficacy and reduced resistance compared to rifampin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifampin quinone is synthesized from rifampin through an oxidation process. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at a specific temperature to ensure the complete conversion of rifampin to rifampin quinone .
Industrial Production Methods
In industrial settings, the production of rifampin quinone follows a continuous flow synthesis approach. This method involves the use of microreactors to enhance the efficiency and yield of the reaction. The process starts with rifamycin S and tert-butylamine, followed by oxidation to form rifampin quinone. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Rifampin quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert rifampin quinone back to rifampin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of rifampin quinone, each with distinct chemical and biological properties .
Scientific Research Applications
Rifampin quinone has several scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and redox reactions.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its enhanced antibacterial properties and potential use in treating drug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control
Mechanism of Action
Rifampin quinone exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampin. It forms a stable complex with the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition leads to the suppression of bacterial growth and replication. The molecular targets include the β subunit of RNA polymerase, and the pathways involved are primarily related to transcription and translation .
Comparison with Similar Compounds
Similar Compounds
Rifampin: The parent compound with similar antibacterial properties.
Rifapentine: Another rifamycin derivative with a longer half-life.
Rifabutin: Used in the treatment of tuberculosis in HIV-infected patients.
Uniqueness
Rifampin quinone is unique due to its enhanced stability and reduced susceptibility to bacterial resistance compared to rifampin. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development .
Properties
Molecular Formula |
C43H56N4O12 |
|---|---|
Molecular Weight |
820.9 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
InChI Key |
IHHAOHNZEKYBLG-YOPQJBRCSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)
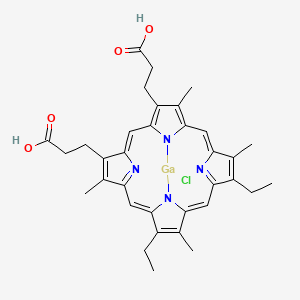
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)

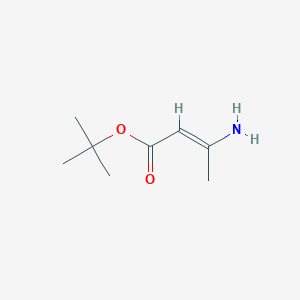
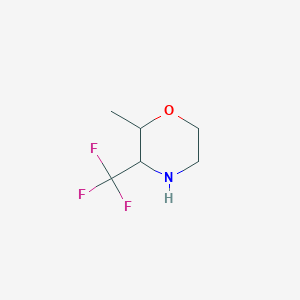
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
